Product packaging for Capsanthin 5,6-epoxide(Cat. No.:)

Capsanthin 5,6-epoxide

Cat. No.: B1248646
M. Wt: 600.9 g/mol
InChI Key: QAILMWKAKHIIHL-CRBKEJBVSA-N
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Description

Contextualization within Carotenoid Biology and Chemistry

Capsanthin (B1668288) 5,6-epoxide is a specific type of xanthophyll, a class of oxygen-containing carotenoid pigments. wikipedia.org Carotenoids themselves are a large and diverse group of naturally occurring pigments synthesized by plants, algae, and some bacteria and fungi. wikipedia.orgpnas.org They are responsible for many of the yellow, orange, and red colors seen in nature. mdpi.comnih.gov Structurally, carotenoids are tetraterpenoids, meaning they are built from 40 carbon atoms. This fundamental structure can be modified in various ways, leading to the vast array of known carotenoids. nih.gov

The primary division within the carotenoid family is between carotenes, which are pure hydrocarbons, and xanthophylls, which contain oxygen atoms. wikipedia.org This oxygen is typically present as hydroxyl groups (-OH) or as part of an epoxide ring, where an oxygen atom is integrated into one of the rings at the end of the carotenoid molecule. wikipedia.org Capsanthin 5,6-epoxide, as its name implies, is functionally related to capsanthin, a primary red pigment in Capsicum species. mdpi.comnih.gov The "5,6-epoxide" designation indicates that an oxygen atom has been added across the 5 and 6 positions of one of the terminal rings of the capsanthin molecule, forming an epoxide. nih.gov This structural modification places it within the subgroup of epoxycarotenols. nih.gov

This compound is often found alongside its parent compound, capsanthin, and other major carotenoids like capsorubin (B42635), β-carotene, zeaxanthin (B1683548), and violaxanthin (B192666), particularly in the ripe fruits of red peppers (Capsicum annuum). mdpi.comseiken-site.or.jpbenthamdirect.com Its presence and concentration can be influenced by the specific cultivar, stage of ripening, and growing conditions. mdpi.comnih.gov The biosynthesis of these distinctive red pigments, including this compound, is a key area of study in plant biochemistry, with research indicating they are formed from precursor 5,6-epoxycarotenoids through specific enzymatic actions. novapublishers.com

Significance as a Xanthophyll Epoxide

The presence of an epoxide group on a xanthophyll molecule is of significant biological and chemical importance. Xanthophyll epoxides are key intermediates in specific biochemical pathways and possess unique chemical properties. arkat-usa.org A well-known example in plant physiology is the violaxanthin cycle, which involves the enzymatic epoxidation and de-epoxidation of xanthophylls like violaxanthin and antheraxanthin (B39726) to help plants manage excess light energy and protect against photo-oxidative damage. wikipedia.orgnih.gov This process, known as non-photochemical quenching, is crucial for photosynthesis. wikipedia.orgnih.gov

While not a central component of the primary violaxanthin cycle in the same way as violaxanthin, this compound is part of the broader family of 5,6-epoxy carotenoids that undergo various transformations in plants. novapublishers.comarkat-usa.org The 5,6-epoxy group is chemically reactive and can undergo rearrangements, particularly under acidic conditions, to form more stable 5,8-epoxides (furanoid oxides). arkat-usa.org This reactivity is a critical consideration during the isolation and analysis of these compounds from natural sources, as the detected 5,8-epoxides can sometimes be artifacts of the extraction process rather than naturally occurring. arkat-usa.org

The epoxidation of the capsanthin molecule to form this compound alters its chemical properties. This includes a shortening of the conjugated double bond system, which results in a characteristic hypsochromic shift (a shift to a shorter wavelength) of about 20 nm in its UV/VIS absorption spectrum. arkat-usa.org This spectral shift is a useful diagnostic tool for identifying 5,6-epoxides. arkat-usa.org Furthermore, this compound is considered a biosynthetic precursor to other carotenoids. novapublishers.com For instance, the enzyme capsanthin-capsorubin synthase (CCS) catalyzes the conversion of 5,6-epoxycarotenoids like antheraxanthin and violaxanthin into capsanthin and capsorubin, respectively, through a rearrangement of the epoxy end-group. mdpi.comnovapublishers.com This highlights the role of epoxides as crucial intermediates in the biosynthesis of the unique κ-end group found in capsanthin and capsorubin. novapublishers.com

Historical Perspective of this compound Research

Research into the pigments of red paprika (Capsicum annuum) has a long history, dating back to the early 20th century. novapublishers.com The initial focus was on isolating and identifying the major red pigments, which led to the crystallization and naming of capsanthin in the 1930s by Zechmeister and Cholnoky. mdpi.comnovapublishers.com As analytical techniques improved, a more complex picture of the carotenoid composition of paprika emerged, revealing the presence of numerous minor carotenoids alongside the major ones. mdpi.comseiken-site.or.jp

This compound was identified as one of these components, recognized as a naturally occurring derivative of capsanthin. seiken-site.or.jpbenthamdirect.comresearchgate.net Its isolation and characterization have been reported in various Capsicum species as well as other plants like Lilium lancifolium (tiger lily) and Asparagus officinalis. nih.govnovapublishers.com Early research often involved complex extraction and chromatographic separation procedures to isolate these compounds. novapublishers.com

More recent research has focused on the biosynthetic pathways that produce the diverse array of carotenoids in paprika. mdpi.comseiken-site.or.jpbenthamdirect.com Studies have elucidated that this compound is a key intermediate in these pathways. novapublishers.com For instance, research has shown that the enzyme capsanthin-capsorubin synthase (CCS) acts on 5,6-epoxy carotenoids to form the characteristic κ-end group of capsanthin and capsorubin. novapublishers.comcore.ac.uk The investigation into minor carotenoids has also led to the discovery of related compounds, such as capsanthin 3,6-epoxide and various furanoid oxide derivatives, further expanding the understanding of carotenoid metabolism in these plants. seiken-site.or.jparkat-usa.org The development of advanced analytical methods, such as HPLC-DAD-MS and NMR spectroscopy, has been instrumental in the precise identification and structural elucidation of these complex molecules, including their various isomers. arkat-usa.orgmdpi.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₄₀H₅₆O₄ nih.gov
Molecular Weight 600.9 g/mol nih.gov
Exact Mass 600.41786026 Da nih.gov

Table 2: Natural Occurrence of this compound

Plant Species Common Name Reference
Capsicum annuum Red Pepper / Paprika mdpi.comnih.gov
Lilium lancifolium (syn. L. tigrinum) Tiger Lily nih.govnovapublishers.com
Asparagus officinalis Asparagus nih.gov
Asparagus falcatus Sicklethorn Asparagus novapublishers.com

Table 3: Related Carotenoids in Capsicum Species

Compound Name Role / Relation Reference
Capsanthin Parent compound; major red pigment mdpi.combenthamdirect.com
Capsorubin Major red pigment, biosynthesized from epoxides mdpi.comnovapublishers.com
Antheraxanthin Precursor in the biosynthesis of capsanthin mdpi.comnovapublishers.com
Violaxanthin D-epoxide precursor in carotenoid biosynthesis wikipedia.orgmdpi.com
β-Carotene Major carotenoid precursor mdpi.combenthamdirect.com
Zeaxanthin Precursor to antheraxanthin and violaxanthin wikipedia.orgmdpi.com
Capsanthin 3,6-epoxide Related epoxide found in paprika nih.govarkat-usa.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O4 B1248646 Capsanthin 5,6-epoxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-19-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35(43)38(9)27-33(41)25-36(38,5)6)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t33-,34-,38-,39+,40-/m0/s1

InChI Key

QAILMWKAKHIIHL-CRBKEJBVSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC(=O)C3(CC(CC3(C)C)O)C

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C/C(=O)[C@@]3(C[C@H](CC3(C)C)O)C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC(=O)C3(CC(CC3(C)C)O)C

Synonyms

(9Z)-capsanthin-5,6-epoxide
(9Z,3S,5R,6S,3'S,5'R)-5,6-epoxy-3,3'-dihydroxy-5,6-dihydro-beta,kappa-caroten-6'-one
capsanthin-5,6-epoxide

Origin of Product

United States

Occurrence and Distribution in Biological Systems

Presence in Capsicum Species

Capsanthin (B1668288) 5,6-epoxide is a recognized component of the carotenoid profile in various species of the Capsicum genus, commonly known as peppers. mdpi.comnih.gov It is one of the key pigments, alongside capsanthin and capsorubin (B42635), that imparts the characteristic red coloration to the fruits of many pepper varieties. mdpi.comnih.gov The presence and concentration of this compound are influenced by the specific species, cultivar, and the developmental stage of the fruit. mdpi.comencyclopedia.pub For instance, red-fruited cultivars of Capsicum annuum are particularly known to accumulate this epoxide. seiken-site.or.jp In some Capsicum species, such as red C. baccatum, capsanthin-5,6-epoxide is present at notable levels along with other major carotenoids like capsanthin, antheraxanthin (B39726), mutatoxanthin, violaxanthin (B192666), and β-carotene. encyclopedia.pubmdpi.com

The biosynthesis of capsanthin 5,6-epoxide is intricately linked to the ripening process in Capsicum annuum. nih.gov As the fruit matures and transitions from green to red, the carotenoid profile undergoes significant changes. nih.gov Chloroplasts, rich in chlorophyll, differentiate into chromoplasts, which become the sites for the synthesis and accumulation of carotenoids. mdpi.com During this transformation, the levels of chloroplast-associated carotenoids like lutein (B1675518) and neoxanthin (B191967) decrease, while the synthesis of red keto-carotenoids, including this compound, is initiated de novo. nih.gov

Research on various C. annuum cultivars has demonstrated this developmental regulation. In a study involving five red pepper cultivars ('Mana', 'Numex', 'Belrubi', 'Delfin', and 'Negral'), capsanthin-5,6-epoxide was among the pigments biosynthesized during ripening. nih.gov Its appearance coincides with an increase in other key carotenoids such as zeaxanthin (B1683548), β-cryptoxanthin, capsanthin, and capsorubin. nih.gov The relative abundance of these pigments can vary significantly between cultivars. nih.gov For example, in Kosszarvu and Bovet 4 paprika varieties, this compound has been identified, though its chromatographic separation from neoxanthin can be challenging. acs.org

The following table summarizes the changes in the presence of key carotenoids during the ripening of Capsicum annuum fruits.

CarotenoidPresence in Unripe (Green) FruitPresence in Ripe (Red) Fruit
LuteinDecreases with ripening nih.govGenerally absent or in low amounts nih.gov
NeoxanthinDecreases with ripening nih.govGenerally absent or in low amounts nih.gov
β-CarotenePresent, increases with ripening nih.govPresent nih.gov
AntheraxanthinPresent, increases with ripening nih.govPresent nih.gov
ViolaxanthinPresent, increases with ripening nih.govPresent nih.gov
ZeaxanthinBiosynthesized de novo nih.govPresent nih.gov
β-CryptoxanthinBiosynthesized de novo nih.govPresent nih.gov
CapsanthinBiosynthesized de novo nih.govMajor pigment nih.gov
CapsorubinBiosynthesized de novo nih.govPresent nih.gov
This compound Biosynthesized de novo nih.govPresent nih.gov
Cucurbitaxanthin ABiosynthesized de novo nih.govPresent nih.gov

Detection in Other Plant Species

While prominently associated with Capsicum, this compound has also been identified in several other unrelated plant species, highlighting a broader distribution than initially recognized.

A novel (9Z)-isomer of capsanthin-5,6-epoxide was first isolated from the ripe fruits of Asparagus falcatus. nih.govacs.org This discovery was significant as it expanded the known occurrences of this carotenoid. nih.gov Further investigations of A. falcatus fruits also led to the isolation of other related carotenoids, including capsanthin, capsorubin, and capsochrome. novapublishers.com The presence of the (9Z)-isomer suggests a specific enzymatic process for its formation in this plant. acs.org

The carotenoid composition of both ripe and unripe fruits of the common asparagus, Asparagus officinalis, has been found to include this compound. acs.orgnih.govacs.org In these fruits, it is part of a complex mixture of carotenoids that includes capsanthin, capsorubin, antheraxanthin, violaxanthin, neoxanthin, zeaxanthin, lutein, and β-carotene. nih.govjpbjournal.com

This compound has been reported in the petals of certain Lilium species. nih.govacs.org Specifically, it has been isolated from Lilium tigrinum (tiger lily). novapublishers.com The occurrence of this compound in lily petals, which also contain capsanthin, suggests a shared biosynthetic pathway for these keto-carotenoids in this genus. novapublishers.com

The fruit of the red mamey, Pouteria sapota, is another source of this compound. core.ac.uk In fact, it is considered one of the main carotenoids in this tropical fruit, alongside cryptocapsin and sapotexanthin. core.ac.uk The carotenoid profile of red mamey is notable for containing a variety of compounds with κ-rings, and their 5,6-epoxide derivatives constitute a significant portion of the total carotenoid content. core.ac.uk

The following table provides a summary of the plant species, other than Capsicum, where this compound has been detected, and the specific part of the plant where it was found.

Plant SpeciesPart of PlantReference(s)
Asparagus falcatusFruits nih.govacs.orgnovapublishers.com
Asparagus officinalisFruits acs.orgnih.govacs.org
Lilium tigrinumPetals novapublishers.com
Pouteria sapotaFruits core.ac.uk

Lilium Species

Qualitative and Quantitative Profiling in Plant Extracts

This compound is a naturally occurring xanthophyll, an oxygenated derivative of carotenes, found primarily in various plant species. nih.govhmdb.ca Its presence is most notably documented in the fruits of the Capsicum genus, where it contributes to the vibrant red and orange-yellow coloration. nih.govscienceopen.comoup.com The compound has also been reported in Lilium lancifolium (tiger lily) and Asparagus officinalis (asparagus). nih.govnovapublishers.com

Detailed research using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS), has enabled the precise identification and quantification of this compound in complex plant extracts. shimadzu.comnih.govnih.govnih.gov These studies reveal that the concentration and profile of this carotenoid can vary significantly depending on the plant species, cultivar, stage of ripening, and even geographical origin. oup.comnih.govmdpi.com

Detailed Research Findings in Capsicum Species

The most extensive research on this compound has been conducted on fruits of the Capsicum genus, particularly Capsicum annuum. nih.govnih.govseiken-site.or.jp It is recognized as one of the characteristic red ketocarotenoids in fully ripe red peppers, alongside the more abundant capsanthin and capsorubin. nih.govmdpi.com

A study analyzing the carotenoid composition of Capsicum annuum var. lycopersiciforme rubrum identified this compound as a constituent of the total carotenoid profile. fao.orgencyclopedia.pub In these peppers, the total carotenoid content was approximately 1.3 g per 100 g of dry weight, with capsanthin (37%), β-carotene (9%), zeaxanthin (8%), cucurbitaxanthin A (7%), and capsorubin (3.2%) being the most prominent. fao.org this compound was part of the remaining mixture, which also included compounds like capsanthin 3,6-epoxide, violaxanthin, and antheraxanthin. fao.orgencyclopedia.pub

The biosynthesis of this compound is a dynamic process that occurs during fruit maturation. Research on five different red pepper cultivars (Mana, Numex, Belrubi, Delfin, and Negral) demonstrated that this compound is synthesized de novo as the fruit ripens. nih.gov During this process, chloroplast pigments like lutein decrease, while this compound and other carotenoids such as zeaxanthin, capsanthin, and capsorubin are newly formed. nih.gov

Comparative studies between different Capsicum species have also highlighted variations in the content of this epoxide. For instance, red-fruited C. baccatum was found to contain a higher level of this compound compared to red-fruited C. pubescens. mdpi.com This indicates that the genetic makeup of the species plays a crucial role in the accumulation of this specific carotenoid. mdpi.com

The table below summarizes findings from a study on the carotenoid composition of various Capsicum annuum cultivars, illustrating the qualitative presence of this compound during ripening.

Table 1. De Novo Biosynthesis of Carotenoids During Ripening in Five Cultivars of Red Pepper (Capsicum annuum L.)

CultivarPigments Synthesized De Novo During Ripening
ManaZeaxanthin, β-Cryptoxanthin, Capsanthin, Capsorubin, This compound , Cucurbitaxanthin A
NumexZeaxanthin, β-Cryptoxanthin, Capsanthin, Capsorubin, This compound , Cucurbitaxanthin A
BelrubiZeaxanthin, β-Cryptoxanthin, Capsanthin, Capsorubin, This compound , Cucurbitaxanthin A
DelfinZeaxanthin, β-Cryptoxanthin, Capsanthin, Capsorubin, This compound , Cucurbitaxanthin A
NegralZeaxanthin, β-Cryptoxanthin, Capsanthin, Capsorubin, This compound , Cucurbitaxanthin A

Data sourced from a study on carotenoid biosynthesis changes during the ripening of five red pepper cultivars. nih.gov

Furthermore, analysis of paprika oleoresin, a concentrated extract from Capsicum annuum, consistently shows the presence of this compound. fao.orgwiley.com Studies involving the thermal degradation of paprika oleoresins have also identified a breakdown product, 9,10,11,12,13,14,19,20-octanor-5,6-epoxide-capsanthin, confirming the presence of the parent compound in the extract. nih.govacs.org

The table below presents a qualitative profile of carotenoids identified in the ripe fruits of Capsicum annuum var. lycopersiciforme rubrum, highlighting the complexity of the pigment mixture.

Table 2. Carotenoid Profile of Ripe Capsicum annuum var. lycopersiciforme rubrum

Carotenoid GroupIdentified Compounds
Major CarotenoidsCapsanthin, Zeaxanthin, Cucurbitaxanthin A, Capsorubin, β-Carotene
Other Identified CarotenoidsThis compound , Capsanthin 3,6-epoxide, 5,6-Diepikarpoxanthin, Violaxanthin, Antheraxanthin, β-Cryptoxanthin, Various cis isomers and furanoid oxides

Data compiled from analyses of red pepper extracts. scienceopen.comfao.orgencyclopedia.pub

Biosynthesis and Enzymatic Transformations

Precursors and Pathway Intermediates

The biosynthesis of capsanthin (B1668288) 5,6-epoxide is deeply rooted in the xanthophyll branch of the carotenoid pathway. The primary precursors are themselves products of a series of enzymatic reactions starting from β-carotene. In chili peppers, the accumulation of yellow-orange carotenoids like α- and β-carotene, zeaxanthin (B1683548), lutein (B1675518), and β-cryptoxanthin sets the stage for the formation of red pigments, including capsanthin, capsorubin (B42635), and capsanthin-5,6-epoxide. nih.gov The synthesis and storage of these pigments occur in specialized plastids called chromoplasts. nih.gov

Role of Antheraxanthin (B39726) and Violaxanthin (B192666)

Antheraxanthin and violaxanthin are crucial intermediates in the biosynthesis of the characteristic red pigments of ripe peppers. encyclopedia.pubnovapublishers.com They are 5,6-epoxy-xanthophylls derived from zeaxanthin. encyclopedia.pubresearchgate.net Specifically, antheraxanthin serves as the direct precursor for capsanthin, while violaxanthin is the precursor for capsorubin. encyclopedia.puboup.com The presence and concentration of these precursors are determining factors in the final carotenoid profile of the fruit. In yellow pepper varieties, for instance, the biosynthetic pathway often terminates at antheraxanthin and violaxanthin, which then accumulate. tandfonline.com The conversion of these epoxy-xanthophylls is a key step that distinguishes red peppers from their yellow counterparts. tandfonline.com

Involvement of Zeaxanthin Epoxidase (ZEP)

The enzyme zeaxanthin epoxidase (ZEP) is fundamental to the formation of the precursors of capsanthin and capsorubin. encyclopedia.pub ZEP catalyzes the sequential epoxidation of the hydroxylated β-rings of zeaxanthin. nih.gov This two-step reaction first converts zeaxanthin into antheraxanthin (a mono-epoxide) and subsequently into violaxanthin (a di-epoxide). nih.govmdpi.com This process requires NADPH and O2. novapublishers.com The activity of ZEP is therefore essential for providing the necessary 5,6-epoxy substrates for the subsequent synthesis of κ-carotenoids. oup.com In the marine alga Nannochloropsis oceanica, two identified ZEP genes, NoZEP1 and NoZEP2, were shown to be functional in the epoxidation of zeaxanthin to violaxanthin, highlighting the conserved role of this enzyme. bohrium.comresearchgate.net

Capsanthin-Capsorubin Synthase (CCS) Activity

The pivotal enzyme in the formation of the unique red pigments in Capsicum is capsanthin-capsorubin synthase (CCS). This enzyme is responsible for the structural rearrangement that characterizes capsanthin and capsorubin. nih.govseiken-site.or.jp The expression of the Ccs gene is a critical control point in the carotenoid pathway of peppers; its absence or mutation is often the reason for a yellow fruit phenotype. cas.cznih.gov

Conversion of 5,6-Epoxy End Groups to Kappa End Groups

The primary function of CCS is to catalyze the transformation of the 5,6-epoxy-β-end group found in antheraxanthin and violaxanthin into a κ-end group. novapublishers.com This is an isomerization reaction where the epoxide ring is opened and rearranged to form a cyclopentyl-ketone structure, which is the defining feature of the κ-end group. qmul.ac.uk This conversion is what gives capsanthin and capsorubin their characteristic red color. nih.gov

Dual Functionality of CCS

CCS is a bifunctional, or multifunctional, enzyme. encyclopedia.puboup.comtandfonline.com It can utilize both antheraxanthin and violaxanthin as substrates to produce capsanthin and capsorubin, respectively. researchgate.nettandfonline.comaocs.org This dual capability allows for the synthesis of both major red pigments in pepper fruits from their respective epoxy-xanthophyll precursors. encyclopedia.pub Studies have shown that while CCS can act on both substrates, there might be a preference for one over the other. For example, in engineered E. coli, the production of capsanthin from antheraxanthin was observed, but capsorubin from violaxanthin was not detected, suggesting a potential preference for antheraxanthin or other limiting factors for the second reaction. encyclopedia.pub

Proposed Biosynthetic Routes for 5,6-Epoxy End Group Transformations

The conversion of the 5,6-epoxy end group to the κ-end group by CCS is a complex rearrangement. The proposed mechanism involves the enzymatic opening of the 5,6-epoxy ring, which leads to the formation of a carbenium ion intermediate at the C-5 position. arkat-usa.org This highly reactive intermediate can then be stabilized through a pinacol-type rearrangement, leading to the formation of the characteristic five-membered κ-ring of capsanthin and capsorubin. novapublishers.com

Data Tables

Table 1: Key Enzymes and their Functions in the Biosynthesis Pathway

EnzymeAbbreviationFunctionPrecursor(s)Product(s)
Zeaxanthin EpoxidaseZEPCatalyzes the sequential epoxidation of zeaxanthin. nih.govmdpi.comZeaxanthinAntheraxanthin, Violaxanthin
Capsanthin-Capsorubin SynthaseCCSConverts 5,6-epoxy end groups to κ-end groups. novapublishers.comqmul.ac.ukAntheraxanthin, ViolaxanthinCapsanthin, Capsorubin

Pinacol (B44631) Rearrangement to Theta-End Group Carotenoids

One of the significant biosynthetic routes for the 5,6-epoxy end group is the pinacol rearrangement, which results in the formation of carotenoids featuring a θ-end group. researchgate.netresearchgate.net This type of rearrangement is a proposed mechanism for the biosynthesis of specific carotenoids in paprika. researchgate.netresearchgate.net The reaction is catalyzed by the enzyme capsanthin-capsorubin synthase (CCS), which facilitates the conversion of 5,6-epoxy end groups, such as that in antheraxanthin, into the κ-end group characteristic of capsanthin. novapublishers.comresearchgate.net The mechanism for forming the θ-ring is thought to be analogous to the formation of the β-ring in β-carotene, involving a carbenium ion intermediate at the C-5 position. researchgate.net This process is initiated by a proton attack on the epoxy group. researchgate.net

Allenic Rearrangement and Epoxide Ring Opening

The 5,6-epoxy end group of carotenoids like capsanthin 5,6-epoxide can undergo further transformations, including allenic rearrangement and epoxide ring opening. novapublishers.comresearchgate.net These reactions lead to the formation of distinct structural end groups.

Allenic Rearrangement: This process transforms the 5,6-epoxy group into a 3,5-dihydroxy-allenic end group. novapublishers.comresearchgate.net An example of a carotenoid with an allenic end group is capsoneoxanthin, which has been isolated from Asparagus falcatus. mdpi.com

Epoxide Ring Opening: This reaction results in a 3,5,6-trihydroxy-β end group. novapublishers.comresearchgate.net Carotenoids with this structure, such as 5,6-diepicapsokarpoxanthin, have been identified as minor compounds in plants like Lilium tigrinum. novapublishers.comresearchgate.net

These transformations contribute to the diversity of carotenoids found in nature, originating from a common 5,6-epoxide precursor. scribd.com

Furanoid-Oxide Rearrangement

Under acidic conditions, this compound can undergo a furanoid-oxide rearrangement. This reaction converts the 5,6-epoxy group into a more stable 5,8-epoxy end group, forming a furanoid ring. novapublishers.comresearchgate.net The product of this specific rearrangement is known as capsochrome, which is structurally identical to capsanthin 5,8-epoxide. novapublishers.comseiken-site.or.jp This transformation is characterized by a notable hypsochromic shift (a shift to a shorter wavelength) of approximately 15-20 nm in the compound's UV/Vis absorption spectrum, which is a useful indicator for identifying carotenoid 5,6-epoxides. seiken-site.or.jparkat-usa.org Capsochrome has been isolated from red paprika and is considered a furanoid rearrangement product of this compound. novapublishers.comseiken-site.or.jp

Table 1: Summary of Enzymatic Transformations of the 5,6-Epoxy End Group

Transformation Type Initial Group Resulting End Group Example Product(s)
Pinacol Rearrangement 5,6-Epoxy θ-End Group Carotenoids with θ-rings
Allenic Rearrangement 5,6-Epoxy 3,5-Dihydroxy-allenic Capsoneoxanthin
Epoxide Ring Opening 5,6-Epoxy 3,5,6-Trihydroxy-β 5,6-Diepicapsokarpoxanthin
Furanoid-Oxide Rearrangement 5,6-Epoxy 5,8-Epoxy (Furanoid) Capsochrome (Capsanthin 5,8-epoxide)

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound is intricately regulated at the genetic and molecular level, primarily within Capsicum species. nih.govresearchgate.net This compound is one of the principal red carotenoids that accumulate in the chromoplasts of ripening pepper fruits, contributing to their characteristic color. nih.govresearchgate.nettandfonline.com

The synthesis of red carotenoids, including capsanthin, capsorubin, and this compound, is primarily controlled by the enzyme capsanthin-capsorubin synthase (CCS) . researchgate.nettandfonline.com CCS is a bifunctional enzyme that catalyzes the conversion of the 5,6-epoxy rings of antheraxanthin and violaxanthin into the distinctive κ-end group of capsanthin and capsorubin. tandfonline.comannualreviews.org The gene encoding this enzyme, Ccs, has been isolated and is specifically expressed during the development of chromoplasts in fruits that accumulate these red pigments. tandfonline.com

Table 2: Key Genes and Loci in this compound Biosynthesis

Gene/Locus Encoded Enzyme / Function Role in Biosynthesis
Ccs Capsanthin-capsorubin synthase (CCS) Catalyzes the conversion of antheraxanthin and violaxanthin to capsanthin and capsorubin, the precursors/related compounds of this compound. tandfonline.comannualreviews.org
y Locus associated with the Ccs gene A primary determinant of fruit color; mutations or deletions lead to yellow fruit due to lack of red pigment synthesis. nih.govtandfonline.com
c1 , c2 Regulatory loci Control the overall synthesis of carotenoids in chili peppers, influencing the final pigment profile. nih.gov
QTLs Quantitative Trait Loci Regions of DNA associated with variations in capsanthin content, used in breeding for high-pigment varieties. jst.go.jp

Chemical Synthesis and Semisynthesis Strategies

Epoxidation of Parent Carotenoids

The most direct route for synthesizing Capsanthin (B1668288) 5,6-epoxide is through the epoxidation of the 5,6-double bond in the β-ring of capsanthin. arkat-usa.org This reaction transforms the alkene group into an oxirane ring, a key structural feature of the target molecule. This conversion is a common strategy for producing various carotenoid epoxides. novapublishers.com

Organic peroxy acids are the principal reagents employed for the epoxidation of capsanthin and other carotenoids. arkat-usa.orgresearchgate.net The reaction involves the electrophilic attack of the peroxy acid on the electron-rich C=C double bond. researchgate.net Reagents such as m-chloroperbenzoic acid (m-CPBA) and monoperoxyphthalic acid have been successfully used to prepare Capsanthin 5,6-epoxides from capsanthin. seiken-site.or.jpnih.govresearchgate.net For instance, the treatment of capsanthin with m-CPBA yields a mixture of Capsanthin 5,6-epoxide stereoisomers. seiken-site.or.jpresearchgate.net Similarly, perphthalic acid-mediated epoxidation of capsanthin results in the formation of its corresponding 5,6-epoxides. arkat-usa.org

Table 1: Epoxidation of Capsanthin using Peroxy Acids

Parent Carotenoid Epoxidizing Reagent Products Product Ratio (syn:anti) Reference
Capsanthin Perphthalic acid syn-Capsanthin 5,6-epoxide, anti-Capsanthin 5,6-epoxide 3:1 arkat-usa.org
Capsanthin m-chloroperbenzoic acid syn-Capsanthin 5,6-epoxide, anti-Capsanthin 5,6-epoxide Not specified seiken-site.or.jpresearchgate.net

Stereoselective Synthesis of Epoxides

Achieving stereoselectivity in the synthesis of this compound is a significant challenge. While natural biosynthesis is highly specific, typically yielding the anti-(3S,5R,6S) isomer, chemical epoxidation with peroxy acids often leads to a mixture of diastereomers. arkat-usa.org The two primary stereoisomers formed are syn-(3S,5S,6R) and anti-(3S,5R,6S), which differ in the spatial relationship between the hydroxyl group at C-3 and the epoxide ring. arkat-usa.org

The choice of the epoxidizing agent can influence the ratio of the resulting diastereomers, thereby providing a degree of stereocontrol. For example, the epoxidation of capsanthin with perphthalic acid yields the syn and anti isomers in a 3:1 ratio, indicating a preference for the formation of the syn epoxide. arkat-usa.org In contrast, the epoxidation of lutein (B1675518) with perbenzoic acid can be highly stereoselective, producing the syn-epoxide as the major product in approximately 95% yield. arkat-usa.org This suggests that the specific peracid used plays a crucial role in determining the stereochemical outcome of the epoxidation of 3-hydroxy-carotenoids.

Synthesis of Stereoisomers

The chemical synthesis of this compound inherently involves the production of its stereoisomers. The epoxidation of the prochiral double bond in the capsanthin β-ring with reagents like m-CPBA leads to the formation of both syn-Capsanthin 5,6-epoxide and anti-Capsanthin 5,6-epoxide. seiken-site.or.jpresearchgate.net These diastereomers can then be separated and purified for individual study.

High-performance liquid chromatography (HPLC) is the primary technique used to separate the synthesized stereoisomers. researchgate.net The separation can be achieved using various stationary phases, such as C18 or C30 columns. nih.govresearchgate.net Following separation by preparative HPLC, the distinct isomers can be identified and characterized using spectroscopic methods. researchgate.net For example, after epoxidation of capsanthin, HPLC separation allowed for the isolation of pure samples of syn-capsanthin 5,6-epoxide and anti-capsanthin 5,6-epoxide. researchgate.net

Table 2: Synthesized Stereoisomers of this compound

Stereoisomer Parent Compound Synthesis Method Separation/Identification Method Reference
syn-Capsanthin 5,6-epoxide Capsanthin Epoxidation with m-CPBA or perphthalic acid Preparative HPLC arkat-usa.orgseiken-site.or.jpresearchgate.net
anti-Capsanthin 5,6-epoxide Capsanthin Epoxidation with m-CPBA or perphthalic acid Preparative HPLC arkat-usa.orgseiken-site.or.jpresearchgate.net

Isolation, Purification, and Advanced Analytical Characterization

Extraction Methodologies

The initial step in isolating Capsanthin (B1668288) 5,6-epoxide from its natural source, primarily paprika, involves its extraction from the plant matrix. The choice of extraction method is crucial for maximizing yield and preserving the integrity of the compound.

Solvent Extraction Techniques

Conventional solvent extraction is a widely employed method for obtaining carotenoids from paprika. This process typically involves the use of organic solvents to solubilize the pigments from the dried and ground paprika pods. fao.org

A common approach involves an initial extraction with a polar solvent like methanol (B129727), followed by a subsequent extraction with a less polar solvent such as diethyl ether or n-hexane. arkat-usa.orgftb.com.hr Often, the crude extract undergoes a saponification step. This involves treating the extract with an alkali, such as potassium hydroxide (B78521) in an alcoholic solution, to hydrolyze the fatty acid esters of carotenoids, which are prevalent in paprika oleoresin. ftb.com.hrgoogle.com This process yields the free form of the carotenoids, including Capsanthin 5,6-epoxide, facilitating their subsequent purification. After saponification, the mixture is typically partitioned, and the carotenoid-rich fraction is recovered for further processing. arkat-usa.org

ParameterDetailsSource(s)
Raw Material Dried fruits of Capsicum annuum (red paprika) seiken-site.or.jpftb.com.hr
Primary Solvents Methanol, n-hexane, Diethyl ether arkat-usa.orgftb.com.hr
Key Process Saponification (e.g., with alcoholic potassium hydroxide) ftb.com.hrgoogle.com
Purpose of Saponification To hydrolyze carotenoid esters to free carotenoids google.com

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) represents a more advanced and environmentally friendly alternative to conventional solvent extraction. This technique commonly utilizes supercritical carbon dioxide (CO₂) as the extraction solvent. fao.org The solvating power of supercritical CO₂ can be modulated by adjusting the pressure and temperature, allowing for selective extraction. shimadzu.com

To enhance the extraction efficiency of more polar compounds like xanthophylls, a co-solvent such as ethanol (B145695) or acetone (B3395972) may be added to the supercritical CO₂ in small percentages. fao.org Research has shown that increasing the extraction pressure when using SFE on paprika results in a higher yield of red carotenoids, including this compound, relative to less polar carotenoids like β-carotene which are extracted at lower pressures. fao.org This method is part of the enrichment process for paprika oleoresin, which can then be further purified to isolate specific carotenoids. ftb.com.hr

ParameterDetailsSource(s)
Supercritical Fluid Carbon Dioxide (CO₂) fao.orgshimadzu.com
Modifiers (Co-solvents) Ethanol, Acetone (e.g., 1%) fao.org
Pressure Conditions Higher pressures favor extraction of red carotenoids fao.org
Temperature Range 40°C - 80°C ftb.com.hrshimadzu.com
Outcome Enriched paprika oleoresin ftb.com.hr

Chromatographic Separation Techniques

Following extraction, chromatographic methods are indispensable for the separation and purification of this compound from the complex mixture of other carotenoids and phytochemicals present in the extract.

Column Chromatography

Open-column chromatography (CC) is a fundamental technique for the initial fractionation of carotenoid extracts. seiken-site.or.jp The choice of adsorbent is critical for achieving effective separation. Stationary phases such as silica (B1680970) gel, calcium carbonate, and aluminum oxide are commonly used. seiken-site.or.jparkat-usa.orgcore.ac.uk

In a typical procedure, the saponified extract is loaded onto a silica gel column. seiken-site.or.jp A gradient elution system is then employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent, such as acetone. seiken-site.or.jp This allows for the separation of carotenoids based on their polarity. Fractions are collected and monitored, often by UV-Vis spectroscopy, to identify those containing the target compound. This compound, being a polar xanthophyll, will elute in the more polar fractions. seiken-site.or.jp This technique serves as a crucial preliminary purification step before the application of high-resolution methods like HPLC. seiken-site.or.jpcore.ac.uk

ParameterDetailsSource(s)
Stationary Phase Silica gel, Aluminum oxide, Calcium carbonate seiken-site.or.jparkat-usa.orgcore.ac.uk
Mobile Phase (Example) n-Hexane with an increasing gradient of Acetone seiken-site.or.jp
Separation Principle Adsorption chromatography based on polarity seiken-site.or.jp
Application Initial fractionation and purification of crude extracts seiken-site.or.jpcore.ac.uk

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the definitive analytical tool for the separation, identification, and quantification of individual carotenoids, including this compound. nih.gov Its high resolution and sensitivity make it superior to classical column chromatography for analyzing complex carotenoid mixtures. shimadzu.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for carotenoid analysis. seiken-site.or.jp In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase. C18 and C30 columns are the most frequently utilized stationary phases for separating carotenoids. mdpi.com The C30 column, in particular, offers enhanced shape selectivity, which is advantageous for resolving structurally similar carotenoid isomers. shimadzu.commdpi.com

The separation of this compound has been successfully achieved using various RP-HPLC systems. For instance, a semipreparative separation on a C18 column using a mobile phase of dichloromethane (B109758) and acetonitrile (B52724) (5:95, v/v) has been reported. seiken-site.or.jp Another system employs a gradient of methanol/methyl tert-butyl ether (MTBE)/water. shimadzu.com Detection is typically performed using a photodiode array (PDA) detector, which allows for the identification of carotenoids based on their characteristic UV-Vis absorption spectra. shimadzu.com this compound has been identified in paprika extracts using these methods. fao.org The separation of syn- and anti-diastereomers of this compound can also be achieved on C18 or C30 stationary phases. nih.gov

ParameterDetailsSource(s)
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) seiken-site.or.jp
Common Stationary Phases C18 (e.g., BEH Shield RP18, Lichrospher 100 RP-18), C30 seiken-site.or.jpshimadzu.comseiken-site.or.jp
Mobile Phase Examples - Dichloromethane/Acetonitrile (5:95, v/v) - Methanol/MTBE/Water (gradient) - 90% Methanol seiken-site.or.jpshimadzu.comseiken-site.or.jp
Detection Photodiode Array (PDA) Detector shimadzu.com
Reported Retention Time 15 minutes (on C18 with CH₂Cl₂/CH₃CN) seiken-site.or.jp
Application Separation, quantification, and identification of this compound and its isomers seiken-site.or.jpnih.gov
Chiral Phase Chromatography

The epoxidation of the β-ring in carotenoids like capsanthin results in the formation of two diastereomers: (5R,6S) and (5S,6R). nih.gov While the separation of diastereomers of 3-hydroxy-5,6-epoxy carotenoids can often be achieved on standard C18 or C30 stationary phases, the separation of unsubstituted β-ring epoxides like those related to this compound can be challenging. nih.govresearchgate.net

Chiral phase chromatography is a crucial technique for resolving these stereoisomers. For instance, the separation of (5R,6S) and (5S,6R) diastereomers of similar carotenoid epoxides has been successfully achieved using a Chiralpak IA column. nih.govcore.ac.uk This technique is essential for determining the absolute configuration of the epoxide group, as the two isomers often exhibit opposite signals in Circular Dichroism (CD) spectroscopy. mdpi.com Research has shown that while some non-hydroxylated syn and anti 5,6-epoxy carotenoids are difficult to separate on C18 or C30 columns, chiral phases can effectively resolve them. mdpi.com

HPLC-DAD (Diode Array Detection)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a fundamental tool for the analysis of this compound. This method allows for the separation and preliminary identification of the compound based on its retention time and UV-Visible absorption spectrum.

In a typical analysis, a C30 reversed-phase column is employed with a gradient solvent system, such as methanol/methyl-tert-butyl ether/water. rsc.orgshimadzu.com The DAD detector records the absorption spectrum of the eluting compounds, which is characteristic for carotenoids. This compound exhibits a specific UV-Vis spectrum with absorption maxima that are hypsochromically shifted by about 20 nm compared to its non-epoxidized precursor, capsanthin, due to the shortening of the conjugated polyene chain by the epoxide group. arkat-usa.org For example, a reported absorption maximum for this compound is 463 nm in 90% methanol and 466 nm in a methanol/MTBE/water mobile phase. rsc.orgseiken-site.or.jp

The detailed carotenoid analysis of fruits like red mamey has been successfully achieved using HPLC-DAD-MS, which allows for the detection and identification of numerous components, with this compound being a major constituent. acs.orgcore.ac.uk

HPLC-MS (Mass Spectrometry)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is indispensable for the unambiguous identification of this compound. This technique provides crucial information about the molecular weight and fragmentation pattern of the molecule.

Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source used for carotenoid analysis. In positive ion mode, this compound is typically detected as the protonated molecule [M+H]⁺. botanyjournals.com Electrospray ionization (ESI) has also been used, showing the molecular formula of C₄₀H₅₆O₄. seiken-site.or.jp The mass spectra of epoxy-carotenoids like this compound are characterized by specific ions. botanyjournals.com For example, ESI-TOF MS analysis has shown a molecular ion at m/z 707.4280 [M+Na]⁺ (calculated for C₄₄H₆₀O₆Na, 707.4288) for a diacetate derivative of this compound. seiken-site.or.jp The molecular weight of the underivatized this compound is 600.9 g/mol . nih.gov

The combination of HPLC with high-resolution mass spectrometry (like TOF-MS) allows for the precise determination of the elemental composition, further confirming the identity of the compound. core.ac.ukseiken-site.or.jp

HPLC-ECD (Electronic Circular Dichroism)

High-Performance Liquid Chromatography coupled with Electronic Circular Dichroism (HPLC-ECD) is a powerful technique for the stereochemical analysis of chiral molecules like this compound. core.ac.ukacs.org This method provides information about the absolute configuration of the stereocenters in the molecule.

The ECD spectra of carotenoid-5,6-epoxides are highly sensitive to the configuration at the C-5 and C-6 positions. By comparing the experimental ECD spectrum of an isolated compound with that of standards or with data from the literature, the absolute configuration of the epoxide can be determined. For instance, the (5R,6S) and (5S,6R) stereoisomers of sapotexanthin 5,6-epoxide, a related compound, were identified using HPLC-ECD analysis. core.ac.uk Similarly, this technique has been applied to identify the stereoisomers of cryptocapsin-5,6-epoxide. acs.org The CD spectra of the natural (anti) and semisynthetic (syn) epoxides often show opposite Cotton effects, which is a clear indication of their different stereochemistry. mdpi.com

Spectroscopic Methods for Structure Elucidation

The structural elucidation of this compound relies on a combination of spectroscopic techniques that provide complementary information about its chromophore, molecular weight, and the connectivity of its atoms. nih.govcore.ac.ukmdpi.comarkat-usa.orghmdb.ca

UV-Visible Spectroscopy

UV-Visible spectroscopy is a primary method for the initial characterization of carotenoids, including this compound. The shape and position of the absorption spectrum are determined by the conjugated polyene chromophore. rsc.org

The introduction of a 5,6-epoxy group shortens the conjugated system, leading to a hypsochromic (blue) shift of the absorption maxima (λmax) of about 20 nm compared to the parent carotenoid. arkat-usa.org this compound typically shows absorption maxima around 463-466 nm. rsc.orgseiken-site.or.jp The fine structure of the spectrum (%III/II) also provides clues about the aggregation state and the planarity of the molecule.

Table 1: UV-Visible Absorption Maxima of this compound in Different Solvents

Solvent System λmax (nm) Reference
90% Methanol 463 seiken-site.or.jp
Methanol/MTBE/Water 466 rsc.org

This table is interactive. You can sort and filter the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the carbon skeleton and the position of protons. nih.govmdpi.comhmdb.ca Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are employed to assign all the signals and establish the connectivity of the atoms.

Table 2: Chemical Compounds Mentioned

Compound Name
Antheraxanthin (B39726)
β-carotene
β-cryptoxanthin
β-cryptoxanthin 5,6-epoxide
Capsanthin
Capsanthin 3,6-epoxide
This compound
Capsanthone 3,6-epoxide
Cryptocapsin
Cryptocapsin-5,6-epoxide
Cucurbitaxanthin A
Lutein (B1675518)
Lutein 5,6-epoxide
Lycopene (B16060)
Neoxanthin (B191967)
Sapotexanthin
Sapotexanthin 5,6-epoxide
Violaxanthin (B192666)

This table is interactive. You can sort and filter the data.

Mass Spectrometry

Mass spectrometry (MS) is a pivotal technique for the structural elucidation of this compound, providing essential information on its molecular weight and fragmentation patterns. Various ionization methods have been employed to characterize this epoxycarotenoid.

High-resolution electron ionization mass spectrometry (EI-MS) has determined the molecular ion [M+] of this compound at an m/z that confirms its elemental composition of C40H54O4. seiken-site.or.jp Fast Atom Bombardment (FAB) coupled with Collision-Induced Dissociation (CID-MS/MS) offers detailed structural insights. The positive ion FAB CID-MS/MS spectrum of the molecular ion (M+) of a related compound, capsanthone 3,6-epoxide, which shares structural similarities, shows characteristic fragment ions. These include product ions corresponding to the loss of a water molecule ([M-18]+) and a fragment at [M-80]+, which is a recognized fragmentation pattern for epoxy carotenoids. seiken-site.or.jpnih.gov Further fragmentation resulting from the cleavage of carbon-carbon bonds within the polyene chain provides additional structural confirmation. seiken-site.or.jp

Atmospheric pressure chemical ionization mass spectrometry (APCI-MS) has also been utilized, particularly in the analysis of degradation products. In studies on thermally treated paprika oleoresins, a degradation product tentatively identified as 9,10,11,12,13,14,19,20-octanor-5,6-epoxide-capsanthin (C32H46O4) was analyzed. acs.orgnih.gov The APCI mass spectrum showed a protonated molecular ion [M + H]+ at m/z 495. The fragmentation pattern included a base peak at m/z 477, corresponding to the loss of a water molecule ([M + H − H2O]+), and a characteristic fragment ion at m/z 109, attributed to the five-membered ring of the capsanthin structure. acs.org

Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) has been used to identify reaction products of capsanthin with reactive oxygen species. acs.orgseiken-site.or.jp The analysis of reaction products confirmed the formation of this compound, which showed an absorption maximum at 463 nm. seiken-site.or.jp The identity of the syn- and anti-isomers was confirmed by comparison with semi-synthetically produced standards. seiken-site.or.jp

The table below summarizes key mass spectrometric data for this compound and related compounds.

Ionization MethodCompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Reference(s)
HR-EI-MSCapsanthone 3,6-epoxide598.4028 [M+]580 [M-18]+, 518 [M-80]+, 473, 445 seiken-site.or.jp
FAB-CID-MS/MSCapsanthone 3,6-epoxide598 [M+]580 [M-18]+, 518 [M-80]+ seiken-site.or.jpnih.gov
APCI-MS9,10,11,12,13,14,19,20-octanor-5,6-epoxide-capsanthin495 [M+H]+477 [M+H-H2O]+, 368, 109 acs.org
ESI-TOF-MSThis compoundNot SpecifiedNot Specified acs.orgseiken-site.or.jp
ESI-TOF-MSCapsanthin Diacetate 5,6-Epoxide707.4280 [M+Na]+Not Specified acs.orgseiken-site.or.jp

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is an essential tool for determining the absolute configuration of chiral molecules like this compound. The stereochemistry at the 5,6-epoxy group significantly influences the chiroptical properties of the molecule.

The CD spectrum of natural cryptocapsin-5,6-epoxide, which has a similar epoxy end group, shows characteristic positive Cotton effects at approximately 207, 242, and 349 nm, and negative Cotton effects at 215 and 281 nm. This pattern is indicative of a (5R,6S) absolute configuration. The CD spectra of the natural (anti) and semisynthetic (syn) forms of cryptocapsin 5,6-epoxide are opposite, which confirms their different configurations at the 5,6-epoxy end group. mdpi.com

Similarly, the absolute configuration of the 5,6-epoxide group in carotenoids can be unambiguously determined using Electronic Circular Dichroism (ECD) spectroscopy, as the spectra are primarily governed by the configuration of the C-5 and C-6 atoms. acs.orgnih.gov Studies on β-carotene-5,6-epoxide have shown that while enzymatically produced epoxyxanthophylls are chiral, the isolated β-carotene-5,6-epoxide from certain plant sources was found to be optically inactive, suggesting it may not be an enzymatic product in those cases. researchgate.net

The CD spectrum of capsanthone 3,6-epoxide, a related compound, was recorded in diethyl ether and showed specific Cotton effects at 243 nm (-0.5), 278 nm (+2), and 325 nm (-1), which were nearly identical to those of capsanthin 3,6-epoxide, aiding in its stereochemical assignment. seiken-site.or.jp

The table below presents CD spectral data for compounds related to this compound.

CompoundSolventWavelength (nm) and Sign of Cotton EffectInferred ConfigurationReference(s)
Natural Cryptocapsin-5,6-epoxideNot Specified207 (+), 215 (-), 242 (+), 281 (-), 349 (+)(5R,6S)
Capsanthone 3,6-epoxideDiethyl Ether243 (-0.5), 278 (+2), 325 (-1)(3S,5R,6S,5’R) seiken-site.or.jp

Chemical Derivatization for Identification and Structural Confirmation

Chemical derivatization reactions are employed to confirm the structure of this compound by targeting its specific functional groups. These reactions produce derivatives with altered chromatographic and spectroscopic properties, which aids in unambiguous identification.

Reduction Reactions

Reduction of the carbonyl and epoxide groups in carotenoids provides valuable structural information. The use of reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) has been documented.

Sodium borohydride is effective in reducing carbonyl groups, a reaction that can be monitored by changes in the UV-VIS spectrum. mdpi.com This method is part of a series of simple chemical tests used to identify functional groups in carotenoids. mdpi.com For instance, the reduction of capsanthin with NaBH4 yields two stereoisomeric capsanthols. novapublishers.com

Lithium aluminum hydride (LiAlH4) is a more potent reducing agent capable of reducing carotenoid epoxides. mdpi.comnih.govacs.org This reaction is a key step in the chemical transformation of carotenoid epoxides and furanoids for structural elucidation purposes. mdpi.com

Silylation

Silylation is a derivatization technique used to increase the volatility and thermal stability of compounds for analysis by gas chromatography-mass spectrometry (GC-MS). This method involves the replacement of active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.

In the study of carotenoids, silylation can be performed subsequent to other reactions like acetylation. For example, the reduction product of capsanthin can be acetylated and then silylated for further analysis. chemrj.org This multi-step derivatization is useful in confirming the presence and number of hydroxyl groups in the molecule. The analysis of thermally induced degradation products of carotenoids also utilizes silylation to derivatize the resulting nor-carotenoids before EI-MS analysis. nih.gov

Acid-Catalyzed Rearrangement

The 5,6-epoxy group in carotenoids is susceptible to rearrangement under acidic conditions, leading to the formation of a 5,8-epoxy (furanoid) derivative. This epoxide-furanoid rearrangement is a characteristic and diagnostically useful reaction. scielo.br

The reaction involves the protonation of the epoxide oxygen, which facilitates the ring opening and subsequent formation of the more stable five-membered furanoid ring. This structural change results in a shortening of the conjugated polyene chain by one double bond, causing a distinct hypsochromic shift (a shift to a shorter wavelength) of about 20 nm in the UV/VIS absorption spectrum for each 5,6-epoxy group that undergoes rearrangement.

This acid-catalyzed rearrangement is a common phenomenon observed during the extraction and analysis of carotenoids from acidic matrices like citrus fruits, where it can lead to the formation of artifacts if not properly controlled. scielo.br The conversion of this compound to its furanoid derivative, capsanthin 5,8-epoxide, has been demonstrated and used to confirm the structure of the initial epoxide. acs.orgseiken-site.or.jp The identity of the resulting furanoid oxides can be confirmed by comparing their HPLC retention times and mass spectral data with those of semi-synthetically prepared standards. seiken-site.or.jp

Biological Activities and Mechanistic Studies in Vitro and Animal Models

Antioxidant Activity and Free Radical Scavenging Mechanisms (In Vitro)

Capsanthin (B1668288) 5,6-epoxide, a derivative of the primary red pepper carotenoid capsanthin, is recognized for its potential antioxidant properties. mdpi.com Carotenoids, as a class of compounds, are well-regarded for their capacity as powerful antioxidants. mdpi.com Their antioxidant function is largely attributed to their structure, which includes a long chain of conjugated double bonds. mdpi.com This structural feature allows them to efficiently quench singlet oxygen and scavenge free radicals, thereby mitigating oxidative stress. mdpi.com

The antioxidant mechanisms of carotenoids involve the suppression of reactive oxygen species (ROS) and nitrogen-derived radicals that can induce oxidative and nitrosative stress in biological systems. mdpi.com While direct studies on the free radical scavenging mechanisms of capsanthin 5,6-epoxide are not extensively detailed, research on its parent compound, capsanthin, provides significant insights. Capsanthin has demonstrated a potent ability to suppress hydroperoxide formation through free radical oxidation, a capacity shared with other carotenoids like β-carotene, lutein (B1675518), and zeaxanthin (B1683548). mdpi.com Notably, capsanthin exhibits a slower degradation rate compared to other carotenoids, which prolongs its radical scavenging effect. mdpi.com

Modulation of Cellular Signaling Pathways (In Vitro)

The biological activities of carotenoids often stem from their ability to modulate various cellular signaling pathways. While specific in vitro studies focusing exclusively on this compound's interaction with these pathways are limited, the broader body of research on carotenoids suggests potential mechanisms. Carotenoids are known to interact with transcription factors, including those from the nuclear receptor superfamily, and to modulate pro-inflammatory and antioxidant signaling pathways. thelifecoshop.com

Provitamin A carotenoids, for example, can lead to the synthesis of retinoic acid, which, along with retinoid X receptors, regulates gene expression through ubiquitous signaling pathways such as NF-κB and MAPKs. mdpi.com These pathways are critical in regulating cellular processes like inflammation, proliferation, and survival. The anti-inflammatory actions of carotenoids are believed to be associated with the modulation of these pro-inflammatory signaling pathways in various cell types. thelifecoshop.com

Research on capsanthin, the precursor to this compound, has shown that it can influence apoptotic pathways. In certain cancer cell lines, capsanthin treatment led to an increase in the levels of p53 and Bax protein, and a decrease in Bcl2 protein, indicating a modulation of the mitochondrial apoptotic mechanism. mdpi.com Although direct evidence for this compound is scarce, its structural similarity to capsanthin suggests it may exert similar modulatory effects on cellular signaling cascades.

Effects on Oxidative Stress Markers (In Vitro/Animal Models)

This compound is implicated in the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. In vitro studies on related compounds have provided insights into these effects. For instance, capsanthin and capsanthin 3,6-epoxide have been shown to inhibit the generation of superoxide (B77818) radicals. mdpi.com

Interestingly, in the context of cancer cells, some carotenoids can act as pro-oxidants. Studies on capsanthin have demonstrated that it can induce oxidative stress and DNA damage in a dose-dependent manner in certain cancer cell lines. mdpi.com This pro-oxidant activity can lead to an increase in lipid peroxidation and is associated with an increase in the levels of antioxidant enzymes like catalase and glutathione (B108866). mdpi.com This suggests a complex role for these carotenoids, where they can function as antioxidants in normal cells but may promote oxidative stress to induce apoptosis in cancer cells.

In a study investigating the reaction of paprika carotenoids with ROS, it was found that capsanthin reacts with hydroxyl radicals to form this compound, among other products. seiken-site.or.jp This indicates that this compound can be a product of oxidative reactions, highlighting its involvement in oxidative stress processes.

Anti-inflammatory Mechanisms (In Vitro/Animal Models)

The anti-inflammatory properties of carotenoids are a significant area of research, with evidence suggesting their ability to mitigate inflammatory responses. mdpi.com The mechanisms appear to be linked to the modulation of pro-inflammatory signaling pathways. thelifecoshop.com Carotenoids have been observed to suppress the generation of nitric oxide (NO) in inflammatory leukocytes, such as neutrophils and macrophages. mdpi.com

While direct studies on the anti-inflammatory mechanisms of this compound are not widely available, research on its parent compound, capsanthin, and other carotenoids provides a basis for its potential role. For example, an extract rich in carotenoids, including capsanthin, demonstrated significant anti-inflammatory activity in a carrageenan-induced mouse paw edema model, with a response comparable to the anti-inflammatory drug indomethacin. encyclopedia.pub This effect is likely due to the antioxidant mechanism of the carotenoids, which suppresses the action of reactive oxygen intermediates in the inflamed area. encyclopedia.pub

In an animal model study, supplementation with capsanthin in broiler chickens subjected to an E. coli lipopolysaccharide (LPS) challenge showed anti-inflammatory effects. nih.gov The capsanthin-supplemented group had lower plasma levels of the pro-inflammatory cytokines IL-1β and IL-6. nih.gov This suggests that capsanthin can modulate the immune response and reduce inflammation at a systemic level. nih.gov

Potential in Chemoprevention/Anticancer Mechanisms (In Vitro)

Carotenoids have been investigated for their potential in cancer chemoprevention, with studies suggesting they can inhibit the growth of cancer cells and induce apoptosis. nih.gov The anticancer activity of these phytochemicals is often linked to their ability to quench free radicals and neutralize their damaging effects. nih.gov

Cell Line Studies

While specific studies on the anticancer effects of this compound are limited, research on its parent compound, capsanthin, has shown promising results in various cancer cell lines. In a study using the human triple-negative breast cancer cell line MDA-MB-231, capsanthin extract and capsanthin-loaded micelles exhibited cytotoxic effects. nih.gov The treatment induced apoptosis and increased the production of reactive oxygen species (ROS) within the cancer cells. nih.gov

Another study reported that capsanthin, along with lycopene (B16060) and zeaxanthin, induced apoptosis in human MDR1 transfected mouse lymphoma cells and the human breast cancer MDA-MB-231 cell line. iiarjournals.org Furthermore, in MCF-7 breast cancer cells, capsanthin was found to cause oxidative stress and decrease mitochondrial membrane potential by reducing glutathione and catalase levels. ftb.com.hr

Table 1: In Vitro Anticancer Activity of Capsanthin

Cell Line Compound Observed Effects Reference
MDA-MB-231 (Breast Cancer) Capsanthin Extract Cytotoxic effects, induction of apoptosis, increased ROS nih.gov
MDA-MB-231 (Breast Cancer) Capsanthin-loaded Micelles Cytotoxic effects, induction of apoptosis, increased ROS nih.gov
MDA-MB-231 (Breast Cancer) Capsanthin Induction of apoptosis iiarjournals.orgftb.com.hr
Human MDR1 transfected mouse lymphoma Capsanthin Induction of apoptosis iiarjournals.org
MCF-7 (Breast Cancer) Capsanthin Caused oxidative stress, decreased mitochondrial membrane potential ftb.com.hr

Role in Plant Physiology

This compound is a naturally occurring carotenoid and a plant metabolite, primarily found in species of the Capsicum genus, such as Capsicum annuum and Capsicum baccatum. nih.govebi.ac.uk It is also found in the ripe fruits of Asparagus officinalis and the petals of Lilium lancifolium. nih.govnovapublishers.com This compound plays a role in the carotenoid biosynthesis pathway and contributes to the characteristic red color of ripe pepper fruits. mdpi.commdpi.com

During the ripening of Capsicum fruits, there is a significant change in the carotenoid profile. Chloroplastic pigments like lutein and neoxanthin (B191967) decrease, while other carotenoids, including capsanthin-5,6-epoxide, are produced de novo. mdpi.comthelifecoshop.com It is considered one of the keto-carotenoids responsible for the intense red color of chili peppers, alongside capsanthin and capsorubin (B42635). nih.govftb.com.hr

The biosynthesis of this compound is part of the complex carotenoid pathway in plants. It is a 5,6-epoxycarotenol, meaning it is derived from capsanthin through the epoxidation of the 5,6-double bond. nih.gov The enzyme capsanthin-capsorubin synthase (CCS) is a key enzyme in red chili peppers that catalyzes the transformation of 5,6-epoxycarotenoids like antheraxanthin (B39726) and violaxanthin (B192666) into capsanthin and capsorubin, respectively. mdpi.com this compound is an intermediate or a side product in this intricate metabolic network. ebi.ac.uk

Degradation Pathways and Stability Research

Thermal Degradation Processes

Thermal processing can significantly alter the profile of carotenoids in food products. High temperatures can lead to a variety of degradation reactions, including the formation of smaller molecules and structural rearrangements.

Formation of Nor-carotenoids and Apocarotenals

High-temperature treatment of paprika oleoresins, which contain capsanthin (B1668288) 5,6-epoxide, results in the formation of several degradation products. nih.gov One notable product tentatively identified is 9,10,11,12,13,14,19,20-octanor-5,6-epoxide-capsanthin. nih.govacs.org This compound is a nor-carotenoid, meaning its original polyene skeleton has been shortened. acs.org The formation of such nor-carotenoids is considered a primary pathway in the thermally induced degradation of carotenoids in paprika, alongside the production of byproducts like xylene. nih.gov Apocarotenals are also common degradation products of carotenoids, formed through oxidative cleavage of the polyene chain. mdpi.comresearchgate.net

Isomerization, Oxidation, and Breakdown Reactions

Isomerization, oxidation, and breakdown are fundamental degradation pathways for carotenoids. acs.org During thermal processing, such as frying, the content of capsanthin 5,6-epoxide has been observed to increase with rising temperatures. For instance, in one study, the content of this compound in chili oil increased from 3.9 mg/kg at 130°C to 10.6 mg/kg at 190°C after 10 minutes of frying. nih.gov This increase corresponds with a decrease in the parent compound, capsanthin, suggesting that higher temperatures promote its oxidative degradation to this compound. nih.gov This process is often accompanied by the isomerization of all-trans carotenoids to less stable cis-isomers, which can accelerate further degradation. nih.gov

Frying Temperature (°C)This compound (mg/kg)Capsanthin (mg/kg)
1303.940.3
1509.515.4
17010.09.6
19010.66.2
Data from a study on chili oil fried for 10 minutes. nih.gov

Oxidative Degradation

Oxidative degradation is a major pathway for the breakdown of carotenoids, including this compound. The presence of oxygen, often accelerated by heat and light, leads to the formation of various oxidation products. The reaction with reactive oxygen species (ROS) like superoxide (B77818) anion radicals (·O2−) and hydroxyl radicals (·OH) can lead to the formation of epoxides. seiken-site.or.jp For instance, the reaction of capsanthin with ·O2− can yield this compound. seiken-site.or.jp Further oxidation can occur, leading to the formation of diepoxides or other derivatives. seiken-site.or.jp The polyene chain of carotenoids is susceptible to oxidative cleavage, which can result in the formation of apocarotenoids. mdpi.com

Photo-oxidation

Light, particularly in the presence of oxygen, can induce the degradation of carotenoids. This process, known as photo-oxidation, can lead to the formation of epoxides and other oxidation products. For example, the reaction of capsanthin with singlet oxygen (¹O₂), a reactive oxygen species generated by photosensitization, can produce various oxidized derivatives. seiken-site.or.jp When capsanthin is exposed to UV-A irradiation in the presence of a sensitizer (B1316253) like riboflavin, this compound and its furanoid rearrangement product, capsanthin 5,8-epoxide, are detected. seiken-site.or.jp

Influence of Environmental Factors on Stability

The stability of this compound is influenced by several environmental factors. These include temperature, light, and the presence of oxygen. taylorandfrancis.com The esterification of xanthophylls, including capsanthin, with fatty acids can increase their stability against thermo- and photo-oxidation. fao.org The specific cultivar, stage of maturity, and growing conditions of the plant source also affect the initial composition and concentration of carotenoids, which in turn can influence their stability during processing and storage. fao.orgnotulaebotanicae.ro For instance, different pepper varieties exhibit varying levels of capsanthin and its epoxide. mdpi.comjst.go.jp

Stereochemistry and Isomerism in Capsanthin 5,6 Epoxide

Occurrence of (9Z)-Isomers

(9Z)-Capsanthin-5,6-epoxide is a naturally occurring (Z)-carotenoid that has been identified as a minor component in the fruits of Asparagus falcatus. acs.orgnih.gov Its isolation from this plant, along with other (Z)-carotenoids like (9Z)-, (9'Z)-, (13Z)-, and (13'Z)-capsanthins, underscores the natural prevalence of cis-isomers in certain plant species. acs.org The presence of the (9Z)-isomer of capsanthin (B1668288) 5,6-epoxide is significant as it supports the observation that in higher plants, (9Z)-isomers of asymmetrical epoxy carotenoids often occur with (13Z)- and (13'Z)-isomers, but without their corresponding (9'Z)-isomers. acs.org This suggests a notable stability of the (9Z)-configuration in 5,6-epoxy carotenoids and points to a stereospecific process for its formation in nature. acs.org

The identification of (9Z)-capsanthin-5,6-epoxide was achieved through the interpretation of spectral data. acs.orgnih.gov This compound has also been reported in red paprika (Capsicum annuum) and the flowers of Lilium tigrinum. chemrj.orgnovapublishers.com

Stereoisomers and Absolute Configuration

Capsanthin 5,6-epoxide, with its multiple chiral centers, can exist as several stereoisomers. The absolute configuration of the naturally occurring (9Z)-isomer isolated from Asparagus falcatus has been determined as (9Z,3S,5R,6S,3'S,5'R)-5,6-epoxy-3,3'-dihydroxy-5,6-dihydro-β,κ-caroten-6'-one. acs.orgnih.gov

The epoxidation of the β-ring in carotenoids like capsanthin results in the formation of two diastereomeric 5,6-epoxides with (5R,6S) and (5S,6R) absolute configurations. mdpi.comnih.gov While the separation of such isomers can be challenging, particularly for those with an unsubstituted β-ring, it is achievable for 3-hydroxy-5,6-epoxy carotenoids like capsanthin-5,6-epoxide using chromatographic techniques. nih.gov

The epoxidation of capsanthin with perphthalic acid has been shown to yield a mixture of the (3S,5S,6R) and (3S,5R,6S) isomers in a 3:1 ratio. arkat-usa.org

Chiroptical methods, particularly circular dichroism (CD) spectroscopy, are indispensable for determining the absolute configuration of stereoisomers of this compound and related carotenoids. mdpi.comrsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing crucial information about their three-dimensional structure. rsc.org

The CD spectra of carotenoid 5,6-epoxides are primarily influenced by the configuration at the C-5 and C-6 atoms of the epoxy group. For instance, the natural (anti) and semisynthetic (syn) forms of cryptocapsin 5,6-epoxide exhibit opposite CD spectra, which is a clear indicator of their different configurations at the 5,6-epoxy end group. mdpi.com This principle is applicable to this compound as well. The diastereomers of sapotexanthin 5,6-epoxide, a related compound, show nearly mirror-image CD curves above 220 nm, allowing for their configurational assignment. core.ac.uk

The combination of High-Performance Liquid Chromatography with Electronic Circular Dichroism (HPLC-ECD) analysis is a powerful technique for identifying the stereoisomers of 5,6-epoxy carotenoids. core.ac.ukunideb.hu This method has been successfully used to identify the (5R,6S) and (5S,6R) stereoisomers of cryptocapsin-5,6-epoxide and sapotexanthin 5,6-epoxide, which were prepared through partial synthesis. unideb.huacs.org The comparison of chiroptical data from natural samples with those of semi-synthetic standards is a key strategy for the unambiguous assignment of absolute configuration. mdpi.comacs.org

Advanced Research Topics and Future Perspectives

Enzyme Engineering for Enhanced Production

The biosynthesis of capsanthin (B1668288), and by extension its 5,6-epoxide derivative, is catalyzed by the enzyme capsanthin-capsorubin synthase (CCS). nih.govresearchgate.net This bifunctional enzyme facilitates the conversion of the 5,6-epoxycarotenoids antheraxanthin (B39726) and violaxanthin (B192666) into capsanthin and capsorubin (B42635), respectively. scienceopen.comnih.gov Antheraxanthin, the direct precursor to capsanthin, already contains a 5,6-epoxide group on one of its β-rings. The CCS enzyme then acts on this structure to form the characteristic κ-ring of capsanthin. mdpi.comresearchgate.net

Research into enhancing the production of capsanthin-related compounds, including the 5,6-epoxide, is increasingly focused on enzyme engineering and heterologous expression systems.

Key Research Findings:

Enzyme Characterization: The CCS enzyme has been isolated, purified, and characterized from Capsicum annuum. nih.gov It is a monomeric protein with a molecular mass of approximately 50 kDa and contains a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for its activity. nih.govnih.gov

Gene Cloning and Expression: The gene encoding CCS has been cloned from several plant species, including Capsicum annuum, Lilium lancifolium (tiger lily), and Citrus sinensis. wikipedia.orgoup.com This has enabled studies on its expression, which is typically induced during the differentiation of chloroplasts into chromoplasts in ripening fruit. nih.govwikipedia.org

Heterologous Production: Efforts have been made to produce capsanthin in non-native organisms like Escherichia coli by introducing the necessary biosynthetic pathway genes, including CCS. acs.org While successful, these studies highlight challenges, such as the dual activity of CCS, which can also function as a lycopene (B16060) β-cyclase, leading to byproduct formation. acs.org

Future enzyme engineering efforts could focus on modifying the substrate specificity or catalytic efficiency of CCS. For instance, engineering the enzyme to favor the conversion of antheraxanthin could lead to higher yields of capsanthin and its epoxide intermediate. Site-directed mutagenesis, based on the identified amino acids involved in the enzyme's protic activation, could be a viable strategy to fine-tune its function. nih.govebi.ac.uk Furthermore, optimizing the expression of CCS in microbial hosts through codon optimization and metabolic pathway engineering presents a promising avenue for scalable production. acs.orgnih.gov

Table 1: Properties and Genetic Sources of Capsanthin-Capsorubin Synthase (CCS)

Property Description Source(s)
Enzyme Name Capsanthin-capsorubin synthase (CCS) nih.gov
EC Number 5.3.99.8 wikipedia.org
Function Catalyzes the conversion of antheraxanthin to capsanthin and violaxanthin to capsorubin. nih.govuniprot.org
Molecular Mass ~50 kDa (monomer) nih.gov
Cofactor Flavin adenine dinucleotide (FAD), NADPH nih.govuniprot.org
Gene Sources Capsicum annuum, Lilium lancifolium, Citrus sinensis wikipedia.orgoup.com
Substrates Antheraxanthin, Violaxanthin aocs.org
Products Capsanthin, Capsorubin aocs.org

Exploration of Novel Derivatives and Analogs

Capsanthin 5,6-epoxide belongs to a family of related carotenoid structures. Research into its derivatives and analogs, both natural and synthetic, is crucial for understanding structure-activity relationships and exploring new functionalities.

Naturally occurring derivatives often arise from metabolic or environmental transformations. For example, in addition to the 5,6-epoxide, capsanthin 3,6-epoxide has also been identified in paprika. ebi.ac.uknovapublishers.com Under acidic conditions, the 5,6-epoxide can rearrange to form its furanoid oxide isomer, capsochrome . novapublishers.com

Synthetic and semi-synthetic approaches allow for the creation of novel analogs. The epoxidation of capsanthin using reagents like m-chloroperbenzoic acid can yield both syn- and anti-Capsanthin 5,6-epoxide stereoisomers. acs.orgseiken-site.or.jp Further reactions of these epoxides with reactive oxygen species can lead to a variety of other derivatives, including diepoxides and endoperoxides. acs.orgseiken-site.or.jp The synthesis of cryptocapsin-5,6-epoxide has also been reported. acs.org Such studies are vital for creating reference standards for analytical identification and for investigating the chemical reactivity of the epoxide group.

Table 2: Known Derivatives and Analogs of this compound

Compound Name Type Context of Identification/Synthesis Source(s)
Capsochrome Furanoid oxide isomer Rearrangement product of this compound. novapublishers.com
Capsanthin 3,6-epoxide Structural isomer Naturally occurring in Capsicum annuum. ebi.ac.uknovapublishers.com
***syn*-Capsanthin 5,6-epoxide** Stereoisomer Semi-synthesized via epoxidation of capsanthin. acs.orgseiken-site.or.jp
***anti*-Capsanthin 5,6-epoxide** Stereoisomer Semi-synthesized via epoxidation of capsanthin. acs.orgseiken-site.or.jp
Capsanthone 5,6-epoxide Oxidative derivative Product of reaction with reactive oxygen species. acs.orgseiken-site.or.jp
Cryptocapsin 5,6-epoxide Analog Isolated from red mamey; also synthesized. acs.org

Investigating Interactions with Other Biomolecules

The interaction of carotenoids with other biomolecules is fundamental to their biological function, including their transport, stability, and activity within cells. While direct studies on this compound are limited, research on its parent compound, capsanthin, provides valuable insights.

In plants, carotenoids are essential components of the photosynthetic machinery. Research has shown that when the CCS enzyme is expressed in tobacco (Nicotiana benthamiana), the resulting non-native capsanthin is recruited into the light-harvesting complexes of photosystem II (PSII). nih.gov This demonstrates that plant antenna complexes can accommodate non-native carotenoids, suggesting that this compound could similarly interact with photosynthetic proteins. nih.gov

In the context of human health, the absorption and transport of carotenoids are linked to lipids and lipoproteins. researchgate.net Studies on dietary capsanthin indicate that it is absorbed and distributed among lipoproteins, particularly high-density lipoprotein (HDL). botanyjournals.com The epoxide group in this compound would increase its polarity compared to capsanthin, which could influence its partitioning in lipoprotein particles and its interaction with cell membranes. Future research should investigate these interactions directly, using techniques such as fluorescence spectroscopy, surface plasmon resonance, and computational modeling to understand how this compound binds to proteins and integrates into lipid bilayers.

Advanced in vitro and in vivo (Animal Model) Mechanistic Studies

Elucidating the mechanisms of action of this compound is key to understanding its potential health benefits. Advanced in vitro cell culture models and in vivo animal studies are critical for this purpose.

In vitro studies on capsanthin have demonstrated potent antiadipogenic activity in a murine preadipocyte cell line (3T3-L1), with an IC50 value significantly lower than other common carotenoids. mdpi.com Further investigations have shown that capsanthin-loaded micelles can induce apoptosis and increase the generation of reactive oxygen species in human breast cancer cells (MDA-MB-231). ftb.com.hr Capsanthin and capsanthin 3,6-epoxide have also been noted for their ability to inhibit the generation of nitric oxide. mdpi.com

These findings provide a strong rationale for conducting similar mechanistic studies on this compound. The presence of the reactive epoxide ring could lead to different biological activities compared to capsanthin. For example, the epoxide group could potentially react with nucleophilic sites on proteins and DNA, a mechanism that warrants investigation.

In vivo studies using animal models, such as mice fed a high-fat diet, have been used to validate the anti-obesity effects of capsanthin. mdpi.com Similar models could be employed to assess the metabolic effects of this compound, tracking its absorption, distribution, metabolism, and excretion (ADME) profile and its impact on metabolic pathways and gene expression.

Application in Research Tools and Reagents

The unique chemical structure of this compound makes it a candidate for use as a specialized research tool or reagent. Epoxides are reactive functional groups, and compounds containing them can be used as probes to study enzymatic reactions or as model substrates. For instance, β-carotene 5,6-epoxide has been used as a model compound to study the reactivity of epoxides and the stability of carotenoids. Similarly, this compound could serve as a specific substrate to search for and characterize enzymes involved in carotenoid metabolism, such as epoxide hydrolases or lyases in various organisms.

Furthermore, its distinct spectral properties could be exploited. Labeled versions of this compound could be synthesized and used as tracers in metabolic studies or as probes in binding assays to identify interacting proteins.

Methodological Advancements in Analysis and Detection

Accurate and sensitive detection of this compound in complex biological and food matrices is essential for research. High-performance liquid chromatography (HPLC) is the cornerstone technique for carotenoid analysis. researchgate.net

Significant advancements have been made in this area:

Chromatography: The use of C30 reversed-phase columns is particularly effective for separating carotenoid isomers, including the various geometric isomers and derivatives of capsanthin. shimadzu.com Techniques like comprehensive two-dimensional liquid chromatography (LC×LC) can provide enhanced separation power for extremely complex samples. shimadzu.com

Detection: Photodiode array (PDA) detectors are routinely used to obtain UV-Vis spectra, which are characteristic for different carotenoids. researchgate.net The absorption maximum for this compound is reported to be around 463 nm. acs.orgseiken-site.or.jp

Mass Spectrometry: Coupling liquid chromatography with mass spectrometry (LC-MS), particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), has become indispensable for the unambiguous identification of carotenoids. acs.orgbotanyjournals.comacs.org Tandem mass spectrometry (MS/MS) provides structural information by analyzing the fragmentation patterns of the parent ion, allowing for the differentiation of isomers. acs.org

Future methodological developments may include the use of supercritical fluid chromatography (SFC) as a greener alternative to HPLC and the development of certified reference materials for this compound to improve the accuracy and comparability of analytical results across different laboratories. researchgate.net

Table 3: Analytical Techniques for the Detection of this compound

Technique Application Key Parameters/Findings Source(s)
HPLC-PDA Separation and quantification Use of C30 columns for isomer separation. UV-Vis λmax ~463 nm. acs.orgseiken-site.or.jpresearchgate.net
LC-MS (APCI/ESI) Identification and structural confirmation Provides molecular weight information (e.g., [M+H]+ at m/z 601.3). acs.orgbotanyjournals.comacs.org
LC-MS/MS Detailed structural elucidation Fragmentation patterns help differentiate isomers and identify functional groups. acs.org
LCxLC-IT-TOF Analysis of complex mixtures Enhanced peak capacity and resolution for detailed profiling of pepper extracts. shimadzu.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.